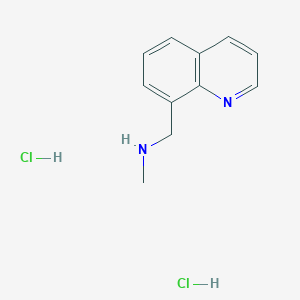

Methyl-quinolin-8-ylmethyl-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-quinolin-8-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;;/h2-7,12H,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJCYDKXQDQYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1N=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl-quinolin-8-ylmethyl-amine dihydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-quinolin-8-ylmethyl-amine dihydrochloride is a versatile heterocyclic compound built upon the quinoline scaffold. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, and the potential applications of this compound, with a focus on its relevance to researchers in drug discovery and development. The dihydrochloride salt form of this amine enhances its solubility in aqueous media, a critical attribute for biological testing and formulation studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of Methyl-quinolin-8-ylmethyl-amine and its dihydrochloride salt, compiled from available data for the parent compound and related structures.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1187933-26-1 | [1] |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 245.15 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the methylene bridge protons, and the N-methyl protons. The aromatic protons of the quinoline ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The methylene protons adjacent to the quinoline ring and the nitrogen atom would likely appear as a singlet or a multiplet in the range of δ 4.0-5.0 ppm. The N-methyl protons would present as a singlet further upfield, likely around δ 2.5-3.0 ppm. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The aromatic carbons of the quinoline ring would resonate in the δ 120-150 ppm region. The methylene carbon would be expected in the δ 40-60 ppm range, and the N-methyl carbon would appear at approximately δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorptions include:

-

C-H stretching (aromatic): ~3050-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

-

N-H stretching (amine salt): A broad band in the region of ~2700-2400 cm⁻¹

-

C=C and C=N stretching (quinoline ring): ~1600-1450 cm⁻¹

-

C-N stretching: ~1250-1020 cm⁻¹[3]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the free base (N-methyl-1-(quinolin-8-yl)methanamine, C₁₁H₁₂N₂, MW: 172.23 g/mol ). The mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 172. Fragmentation patterns would be expected to involve cleavage of the bond between the methylene group and the quinoline ring, as well as fragmentation of the quinoline ring itself. Alpha-cleavage adjacent to the amine is a common fragmentation pathway for amines.[4][5]

Synthesis and Reaction Mechanisms

While a specific protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of quinoline derivatives. A common approach involves the reductive amination of 8-quinolinecarboxaldehyde.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Imine Formation

-

Dissolve 8-quinolinecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a solution of methylamine (1.1 eq, typically as a solution in a solvent like THF or water) to the aldehyde solution at room temperature.

-

Stir the reaction mixture for 1-2 hours to allow for the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Causality: The reaction between an aldehyde and a primary amine forms an imine (Schiff base). This is a reversible reaction, and the equilibrium is driven towards the product by the subsequent reduction step.

Step 2: Reduction of the Imine

-

Cool the reaction mixture containing the imine to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions to control the exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the imine.

Causality: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the C=N double bond of the imine to a C-N single bond, yielding the secondary amine.

Step 3: Work-up and Purification of the Free Base

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Methyl-quinolin-8-ylmethyl-amine free base.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 4: Formation of the Dihydrochloride Salt

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or methanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2.0 eq) with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Causality: The basic nitrogen atoms of the quinoline ring and the secondary amine are protonated by hydrochloric acid to form the more stable and water-soluble dihydrochloride salt.

Biological Activity and Potential Applications

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[6]

Antimalarial Potential

The 8-aminoquinoline class of compounds, which includes the parent structure of the topic compound, has a long history of use as antimalarial drugs. Primaquine, a well-known 8-aminoquinoline, is effective against the liver stages of Plasmodium vivax and Plasmodium ovale. The mechanism of action of 8-aminoquinolines is thought to involve their metabolic activation by host or parasite enzymes to reactive intermediates that induce oxidative stress in the parasite. Given its structural similarity to known antimalarial 8-aminoquinolines, this compound is a promising candidate for investigation as a novel antimalarial agent.

Anticancer and Other Therapeutic Areas

Recent research has highlighted the potential of quinoline derivatives in oncology. They have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerases, protein kinases, and angiogenesis. The ability of the quinoline ring system to intercalate into DNA is another mechanism by which some derivatives exert their cytotoxic effects. Furthermore, the substitution at the 8-position can be tailored to modulate the compound's biological activity and target specificity.

The versatile nature of the quinoline scaffold suggests that this compound could also be explored for its potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases beyond malaria.

Signaling Pathway Interaction

Sources

A Technical Guide to Quinoline-Based Therapeutic Agents: Focusing on the 8-Aminoquinoline Scaffold

A Note on the Subject Compound: Initial searches for "Methyl-quinolin-8-ylmethyl-amine dihydrochloride" (CAS Number 1187933-26-1) did not yield specific public-domain data regarding its synthesis, biological activity, or mechanism of action. This often indicates a compound that is a novel research chemical, part of a proprietary screening library, or a synthetic intermediate not yet characterized in published literature.

Given the lack of specific information, this guide will broaden its focus to the core chemical scaffold from which the subject compound is derived: the quinolin-8-amine moiety. This family of compounds is extensively studied and possesses a rich history in drug discovery, providing a robust foundation for a technical guide relevant to researchers and drug development professionals. We will explore the synthesis, mechanisms, and therapeutic potential of this important structural class, providing field-proven insights and actionable protocols.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3] Its rigid, aromatic structure serves as an excellent scaffold for presenting functional groups in a defined three-dimensional space, allowing for precise interactions with biological targets.[1] Quinoline derivatives have given rise to a multitude of approved drugs with a wide spectrum of pharmacological activities, including:

-

Antibacterial agents (e.g., Fluoroquinolones)[4]

The versatility of the quinoline nucleus allows for extensive chemical modification at various positions, profoundly influencing the resulting compound's biological activity, a principle central to structure-activity relationship (SAR) studies.[1][6]

Synthesis of the Quinolin-8-amine Core

The construction of the quinolin-8-amine scaffold is a well-established process in organic chemistry. A common and reliable method is the Skraup synthesis, followed by functional group manipulation.

Conceptual Workflow: Skraup Synthesis and Amination

The following diagram illustrates a generalized workflow for producing a substituted quinolin-8-amine derivative.

Caption: Generalized synthetic workflow for N-substituted quinolin-8-amine.

Detailed Experimental Protocol: Synthesis of Quinolin-8-amine

This protocol describes the reduction of commercially available 8-nitroquinoline.

Materials:

-

8-Nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (50% w/v)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-nitroquinoline (1.0 eq).

-

Reagent Addition: Add ethanol (5-10 volumes) to create a slurry. To this, add Tin(II) chloride dihydrate (4.0-5.0 eq) followed by the slow, careful addition of concentrated HCl (5-7 volumes). The addition is exothermic and should be done in an ice bath.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of 50% NaOH solution until the pH is >10. Caution: This is a highly exothermic and vigorous reaction. Perform this step in a well-ventilated fume hood and use an ice bath to control the temperature.

-

Extraction: Transfer the resulting slurry to a separating funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude quinolin-8-amine can be further purified by column chromatography on silica gel if necessary.

Causality: The choice of SnCl₂/HCl is a classic and robust method for the reduction of aromatic nitro groups. The acidic conditions ensure the amine product is protonated and soluble, while the final basification deprotonates the amine, rendering it soluble in organic solvents like DCM for efficient extraction.

Mechanism of Action: Metal Ion Chelation and Biological Consequences

A predominant mechanism of action for many 8-substituted quinolines, particularly those with a nearby heteroatom like the amine in quinolin-8-amine or the hydroxyl in 8-hydroxyquinoline, is metal ion chelation .[8][9][10]

The nitrogen of the quinoline ring and the nitrogen of the 8-amino group form a bidentate ligand, creating a stable pincer-like complex with essential divalent metal ions such as Zinc (Zn²⁺), Copper (Cu²⁺), and Iron (Fe²⁺).[9]

Biological Implications of Metal Chelation:

-

Enzyme Inhibition: Many enzymes, including polymerases and metalloproteinases crucial for pathogen survival or cancer cell proliferation, require metal ions as cofactors. By sequestering these ions, quinoline derivatives can effectively inhibit enzyme function.[9]

-

Generation of Reactive Oxygen Species (ROS): When complexed with redox-active metals like copper or iron, the quinoline complex can catalytically cycle, leading to the production of damaging ROS within the cell.[9] This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells.[6]

-

Disruption of Homeostasis: By altering the intracellular concentration and localization of metal ions, these compounds disrupt essential cellular processes, leading to toxicity in target cells (e.g., cancer cells or microbes) which often have a higher demand for metals than normal host cells.[9]

Caption: Mechanism of action via metal ion chelation.

Therapeutic Applications and Biological Data

The quinolin-8-amine scaffold is a key component in compounds targeting a range of diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anti-proliferative effects of quinoline derivatives against a panel of cancer cell lines.[6] Their ability to induce apoptosis makes them attractive candidates for oncology drug development.[4][6]

| Compound Class | Cell Line | Activity Metric | Result | Reference |

| 8-Hydroxyquinoline Derivatives | HeLa (Cervical Cancer) | IC₅₀ | 5-49 µM | [11] |

| 8-Hydroxyquinoline Derivatives | MCF-7 (Breast Cancer) | IC₅₀ | 5-19 µM | [11] |

| 8-Hydroxyquinoline Derivatives | A549 (Lung Cancer) | IC₅₀ | 10-38 µM | [11] |

| Substituted Quinolines | Various | Growth Inhibition | Varies | [6] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial and Antifungal Activity

The 8-hydroxyquinoline scaffold, structurally very similar to the 8-aminoquinoline core, is well-known for its antimicrobial properties.[8][12] The mechanism often involves the chelation of metal ions essential for bacterial or fungal growth and cell wall integrity.

| Compound Class | Organism | Activity Metric | Result | Reference |

| 8-Hydroxyquinoline Derivative | Micrococcus flavus | MIC | 3.9 µg/mL | [8] |

| 8-Hydroxyquinoline Derivative | M. tuberculosis | Bactericidal | Potent | [8] |

| Quinolone Hybrids | E. coli, S. aureus | Antibacterial | Active | [12] |

| Quinolone Hybrids | C. albicans, A. niger | Antifungal | Active | [12] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.

Self-Validating Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the anticancer potential of a synthesized quinolin-8-amine derivative, a standard MTT assay is employed. This protocol is self-validating as it includes positive and negative controls to ensure the reliability of the results.

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Pen-Strep

-

Test Compound (dissolved in DMSO)

-

Doxorubicin (Positive Control)

-

DMSO (Vehicle Control)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in culture media. The final DMSO concentration should be <0.5%. Replace the old media with 100 µL of the media containing the test compounds. Include wells with media only (blank) and media with DMSO (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Trustworthiness: The inclusion of a known cytotoxic drug (Doxorubicin) validates that the assay system can detect cell death. The vehicle control (DMSO) ensures that the solvent used to dissolve the compound is not causing toxicity at the tested concentration.

References

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

-

Biological activities of quinoline derivatives. PubMed.

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. ResearchGate.

-

Biological Activities of Quinoline Derivatives. Bentham Science.

-

Different biological activities of quinoline. Prime Scholars.

-

Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. Benchchem.

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

-

Comprehensive review on current developments of quinoline-based anticancer agents. Springer.

-

Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. PubMed.

-

Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate.

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

-

Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). Google Patents.

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH.

-

of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Semantic Scholar.

-

Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ResearchGate.

-

Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate.

-

Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. PMC - NIH.

-

Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. jddtonline.info [jddtonline.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Methyl-quinolin-8-ylmethyl-amine dihydrochloride

Introduction

Methyl-quinolin-8-ylmethyl-amine dihydrochloride is a quinoline derivative of interest in pharmaceutical and agrochemical research.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] The dihydrochloride salt form of this compound is intended to enhance aqueous solubility, a critical attribute for biological assays and formulation development.[1] Understanding the solubility and stability of this compound is paramount for its effective application in research and development, as these properties directly impact its bioavailability, efficacy, and shelf-life.

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its absorption and bioavailability. For quinoline derivatives, the ring nitrogen can increase polarity and water solubility.[1] The dihydrochloride salt is expected to further improve aqueous solubility. A thorough understanding of solubility in various media is essential for developing appropriate formulations.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, in equilibrium with the solid form of the compound. The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in an organic solvent like DMSO) into an aqueous buffer. This method is often used in high-throughput screening during early drug discovery to identify compounds with promising dissolution characteristics.[3]

For in-depth characterization, determining the thermodynamic solubility is paramount.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the established shake-flask method for determining the equilibrium solubility of this compound in various aqueous buffers.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Validated stability-indicating HPLC method (see Part 2)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials containing a known volume of each buffer (e.g., PBS, SGF, SIF). The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.

-

Data Presentation:

The solubility data should be summarized in a clear and concise table.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | ~5.0 | 25 | To be determined |

| PBS | 7.4 | 25 | To be determined |

| SGF | 1.2 | 37 | To be determined |

| SIF | 6.8 | 37 | To be determined |

| The pH of a solution of the dihydrochloride salt in unbuffered water is expected to be acidic. |

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.

Caption: General Workflow for ICH Stability Studies.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental to its successful application in research and development. This guide provides a robust framework for the systematic evaluation of these critical physicochemical properties. By following the detailed protocols for solubility determination and stability testing, researchers can generate the necessary data to support formulation development, define appropriate storage conditions, and ensure the quality and reliability of their experimental results. The quinoline class of compounds holds significant therapeutic promise, and a solid foundation of physicochemical characterization is the first step towards realizing that potential.

References

- BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020). Veeprho.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.

- In-Use stability testing FAQ. (2024).

- Stability-indicating HPLC Method Research Articles. (n.d.). R Discovery.

- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies.

- Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. (2024). International Journal of Pharmacy & Pharmaceutical Research.

- 2-Methyl-8-aminoquinoline. (n.d.). PubChem.

- Coriolis Pharma. (n.d.). Stability Studies.

- Stability testing of existing active substances and related finished products. (2023).

- ChemicalBook. (n.d.). METHYL-QUINOLIN-8-YLMETHYL-AMINE CAS#: 60843-63-2.

- Sigma-Aldrich. (n.d.). This compound.

- Chemsrc. (n.d.). CAS#:1187933-26-1 | this compound.

- Benchchem. (n.d.). Photophysical properties of substituted 7-Aminoquinolin-8-ol.

- Analytical, Characterization and Stability Studies of Chemicals, Bulk Drugs and Drug Formulations. (n.d.). DTIC.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace.

- Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2025). ResearchGate.

- Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (n.d.). ResearchGate.

- Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025). ResearchGate.

- Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed.

- Comparative dissolution profiling of generic and standard drug under BCS Based Biowaiver conditions. (2024). WJBPHS.

- Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (n.d.). MDPI.

- Note for guidance on in-use stability testing of human medicinal products. (n.d.).

- Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. (2025). ResearchGate.

- Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. (n.d.). OUCI.

- 8-Methyl-quinolin-5-ylamine. (n.d.). Santa Cruz Biotechnology.

Sources

A Technical Guide to the In Vitro Cytotoxicity Screening of Methyl-quinolin-8-ylmethyl-amine dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Methyl-quinolin-8-ylmethyl-amine dihydrochloride represents a novel entity within this class, for which the biological effects, particularly cytotoxicity, are not yet characterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust in vitro cytotoxicity screening of this compound. We move beyond simple protocols to explain the causal-driven strategy behind experimental design, from cell line selection to a multi-tiered assay approach. This document details validated, step-by-step protocols for assessing metabolic viability (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). Furthermore, it provides a clear path for data analysis, IC50 determination, and the synthesis of multi-assay results to build a preliminary cytotoxic profile. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and the generation of actionable insights for early-stage drug discovery.

Part 1: The Strategic Imperative for Cytotoxicity Screening

The Quinoline Scaffold: A Foundation for Bioactivity

Quinoline and its derivatives are heterocyclic aromatic compounds that have historically been a rich source of pharmacologically active agents.[2] From the anti-malarial activity of quinine to the anti-cancer and anti-microbial properties of more recent synthetic derivatives, the quinoline nucleus is a cornerstone of drug design.[1][3] The diverse activities stem from the structure's ability to intercalate with DNA, inhibit key enzymes, and interact with various cellular targets.[2] Given this history, any new quinoline derivative, such as this compound, warrants thorough investigation for its potential biological effects.

Characterizing a Novel Candidate: this compound

As of this writing, specific biological data for this compound (CAS #: 1187933-26-1) is not extensively available in peer-reviewed literature.[4] This presents both a challenge and an opportunity. The initial characterization of its interaction with living cells is a critical first step. In vitro cytotoxicity screening serves as the foundational assay to determine if the compound has any biological effect, at what concentration range this effect occurs, and whether it warrants further investigation as a potential therapeutic agent or should be flagged for toxicity.

The Foundational Role of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity testing is an indispensable component of early-stage preclinical research.[5][6] It provides a rapid, cost-effective, and ethically sound method to assess a compound's potential to cause cell damage or death.[6][7] The primary goals of this initial screening are to:

-

Establish a Dose-Response Relationship: Determine the concentrations at which the compound elicits a biological effect.

-

Quantify Potency: Calculate the half-maximal inhibitory concentration (IC50), a key metric for comparing compound potency.[8][9]

-

Identify Mechanisms of Cell Death: Differentiate between primary modes of cell death, such as apoptosis and necrosis.[10]

-

Inform Future Studies: Guide the design of subsequent, more complex efficacy and safety studies.

Failure of new drug candidates due to unforeseen toxicity is a major cause of attrition in the development pipeline.[5] A robust upfront in vitro screening strategy can de-risk a project by identifying liabilities early, saving significant time and resources.[5][11]

Part 2: Designing a Validated Experimental Framework

A successful cytotoxicity study relies on a well-conceived experimental design. The choices of cell models, assay endpoints, and controls are paramount for generating meaningful and reproducible data.

Rationale-Driven Selection of Cell Lines

The choice of cell line is critical and should be tailored to the research question. A tiered approach is recommended:

-

Cancer Cell Line Panel: To screen for potential anti-cancer activity, a panel of well-characterized cancer cell lines from different tissues (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) should be used.

-

Non-Cancerous Cell Line: To assess general cytotoxicity and potential for off-target effects, a non-cancerous cell line (e.g., HEK293 - human embryonic kidney, or primary human dermal fibroblasts) should be included. This provides a preliminary therapeutic index by comparing the IC50 in cancer cells versus non-cancerous cells.

A Multi-Assay Strategy for Comprehensive Profiling

No single assay can provide a complete picture of cytotoxicity. A multi-assay approach targeting different cellular processes is essential for a comprehensive profile.

}

Figure 1. Tiered approach to in vitro cytotoxicity screening.

-

Tier 1: Metabolic Activity (MTT Assay): The MTT assay is a robust, colorimetric method that measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[12][13] As this activity is only present in metabolically active, living cells, the amount of colored formazan product is proportional to the number of viable cells.[14] It is an excellent first-pass screen for overall cell health.

-

Tier 2: Membrane Integrity (LDH Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15][16] Measuring LDH activity in the supernatant provides a direct measure of cell lysis.[10]

-

Tier 2: Apoptosis Induction (Caspase-3/7 Assay): Caspases 3 and 7 are key "executioner" enzymes in the apoptotic pathway.[17][18] Their activation is a critical event leading to programmed cell death. Assays like the Caspase-Glo® 3/7 provide a highly sensitive, luminescent readout of caspase activity, directly indicating apoptosis induction.[19]

The Foundation of Trustworthiness: Self-Validating Controls

Every plate must be a self-validating system. The inclusion of proper controls is non-negotiable for data interpretation.

-

Untreated Control (Negative): Cells cultured in medium alone. This represents 100% viability or baseline cell death.

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO, PBS) used to dissolve the test compound. This ensures that the solvent itself is not causing cytotoxicity.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Doxorubicin for general cytotoxicity). This confirms that the cell system and assay are responsive to cytotoxic stimuli.

-

Medium-Only Control (Blank): Wells containing only culture medium, without cells. This is used for background subtraction in absorbance- or luminescence-based assays.

Part 3: Core Experimental Methodologies

The following protocols are detailed for execution in a 96-well plate format, which is suitable for high-throughput screening.

General Workflow: Cell Seeding and Compound Treatment

-

Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) to ensure they are in the exponential growth phase during the experiment.[12]

-

Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform a serial dilution to create a range of treatment concentrations (e.g., 8-10 concentrations covering a wide range from 0.1 µM to 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of medium containing the desired final concentration of the compound or control.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours). A 48 or 72-hour endpoint is common for cytotoxicity studies.[20]

Protocol 1: MTT Assay for Metabolic Viability

This protocol is based on standard methodologies for assessing cell viability.[12][14][21]

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store protected from light.[22]

-

MTT Addition: At the end of the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[12]

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

-

Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Protocol 2: LDH Release Assay for Necrosis

This protocol measures membrane integrity by quantifying LDH released into the supernatant.[15][23]

-

Control for Maximum LDH Release: For a positive control of 100% cytotoxicity, add a lysis buffer (e.g., 1% Triton X-100) to a set of untreated control wells 30 minutes before the endpoint.[10]

-

Sample Collection: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes to pellet any detached cells.[23]

-

Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

-

Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.[23]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[23]

-

Stop Reaction & Read: Add 50 µL of the stop solution (if provided by the kit) to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[23]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol uses a luminescent-based assay to measure the activity of executioner caspases 3 and 7.[19]

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.

-

Plate Equilibration: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well of the 96-well plate containing the cells and medium.

-

Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1 minute. Incubate the plate at room temperature for 1 to 3 hours, protected from light. The "add-mix-measure" format includes cell lysis as part of the process.[19]

-

Reading: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[19]

Part 4: Data Analysis, Interpretation, and Presentation

}

Figure 2. Workflow for IC50 value determination.

Data Normalization

First, subtract the average background reading (from medium-only wells) from all other readings. Then, normalize the data to the controls to express it as a percentage.[24]

-

For MTT Assay (% Viability): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

-

For LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_sample - Abs_spontaneous_release) / (Abs_max_release - Abs_spontaneous_release)] * 100 (Where "spontaneous release" is the vehicle control and "max release" is the positive lysis control).

IC50 Calculation

The IC50 (Half-Maximal Inhibitory Concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[8][20]

-

Plot Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the normalized response (% Viability) on the Y-axis.[20]

-

Fit Curve: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a four-parameter sigmoidal dose-response curve.[25]

-

Determine IC50: The software will calculate the IC50 value, which is the concentration that corresponds to a 50% reduction in viability on the fitted curve.[20]

Synthesizing Multi-Assay Data

By comparing the results of the three assays, a preliminary mechanistic hypothesis can be formed:

-

Scenario 1: Potent MTT decrease, potent Caspase-3/7 increase, low LDH release. This profile strongly suggests the compound induces apoptosis .

-

Scenario 2: Potent MTT decrease, potent LDH release, low Caspase-3/7 increase. This profile suggests the compound causes necrosis .

-

Scenario 3: All three assays show effects at similar concentrations. This may indicate a mixed mode of cell death or that high levels of apoptosis are leading to secondary necrosis.

Data Presentation

Summarize the calculated IC50 values in a clear, concise table for easy comparison across different cell lines and assays.

| Cell Line | Assay Type | Incubation Time | IC50 (µM) ± SD |

| A549 | MTT | 48h | Value |

| A549 | LDH | 48h | Value |

| A549 | Caspase-3/7 | 48h | Value |

| HEK293 | MTT | 48h | Value |

| HEK293 | LDH | 48h | Value |

| HEK293 | Caspase-3/7 | 48h | Value |

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the initial in vitro cytotoxicity screening of this compound. By integrating assays that probe metabolic health, membrane integrity, and the apoptotic pathway, researchers can generate a comprehensive preliminary profile of the compound's biological activity. The resulting IC50 values and mechanistic insights are critical for making informed, data-driven decisions.[6] Positive and selective results would justify progression to more advanced studies, such as high-content imaging, cell cycle analysis, or screening against a broader panel of cell lines to further elucidate the compound's mechanism of action and therapeutic potential.

References

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]

-

LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. LifeNet Health. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments. [Link]

-

Creative Bioarray. In Vitro Cytotoxicity. Creative Bioarray. [Link]

-

ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NCBI. [Link]

-

Visikol. (2022). The Importance of IC50 Determination. Visikol. [Link]

-

Assay Genie. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Technical Manual. Assay Genie. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

-

MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

-

Nelson Labs. Cytotoxicity Test. Nelson Labs. [Link]

-

ResearchGate. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

-

JJR Lab. (2025). What to Do If Cytotoxicity Test Results Are Positive. JJR Lab. [Link]

-

XCellR8. Cytotoxicity. XCellR8. [Link]

-

Chemsrc. (2024). CAS#:1187933-26-1 | this compound. Chemsrc. [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. NCBI. [Link]

-

CleanControlling. In vitro cytotoxicity test of medical devices. CleanControlling. [Link]

-

PubMed. (2005). Biological activities of quinoline derivatives. National Library of Medicine. [Link]

-

ResearchGate. (2020). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). ResearchGate. [Link]

-

Molbase. Synthesis of 8-methyl-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one hydrochloride. Molbase. [Link]

-

National Center for Biotechnology Information. (2015). Study of the in vitro cytotoxicity testing of medical devices. NCBI. [Link]

-

ResearchGate. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Royal Society of Chemistry. [Link]

-

ResearchGate. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

PubChem. 2-Methyl-8-aminoquinoline. National Library of Medicine. [Link]

-

PubChem. 8-Methylquinoline. National Library of Medicine. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. NCBI. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:1187933-26-1 | this compound | Chemsrc [chemsrc.com]

- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Importance of IC50 Determination | Visikol [visikol.com]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. clyte.tech [clyte.tech]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 17. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]

- 18. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 20. researchgate.net [researchgate.net]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. clyte.tech [clyte.tech]

- 25. researchgate.net [researchgate.net]

"Methyl-quinolin-8-ylmethyl-amine dihydrochloride" discovery and history

An In-depth Technical Guide to the Discovery and History of Methyl-quinolin-8-ylmethyl-amine Dihydrochloride and its Chemical Class

Introduction

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This nitrogen-containing heterocyclic aromatic compound, formed by the fusion of a benzene and a pyridine ring, serves as the foundational framework for numerous pharmaceuticals.[2][3] The versatility of the quinoline ring allows for extensive functionalization, leading to a diverse range of pharmacological activities.[2] Among the various classes of quinoline derivatives, those substituted at the 8-position have garnered significant interest for their unique chemical properties and therapeutic potential.

While specific documentation on "this compound" is not abundant in publicly accessible scientific literature, this guide will provide a comprehensive technical overview of its core chemical class: 8-aminomethyl-quinolines. By examining the historical context of quinoline-based drugs, the synthetic methodologies for creating aminomethylated quinolines, and the potential biological activities of these compounds, we can construct a scientifically robust understanding of the subject matter. This guide is intended for researchers, scientists, and professionals in drug development who seek to explore the synthesis, properties, and applications of this important class of molecules.

A Rich History: The Legacy of Quinoline in Medicine

The story of quinoline in medicine is inextricably linked with the fight against malaria. The first significant quinoline-based therapeutic was quinine, an alkaloid extracted from the bark of the Cinchona tree.[1][4] Its use against malaria dates back to the 17th century and it remained a primary treatment for over three centuries.[1] The isolation of quinine in 1820 paved the way for the development of synthetic quinoline antimalarials.[4]

The 20th century saw the advent of several synthetic quinoline derivatives that became mainstays in malaria chemotherapy.[4] These include:

-

Chloroquine: A 4-aminoquinoline introduced in the 1940s, which proved highly effective against the blood stages of the Plasmodium parasite.[3][4]

-

Primaquine: An 8-aminoquinoline that is active against the liver stages of the parasite.[3]

-

Mefloquine: Another potent antimalarial developed in the latter half of the century.[3]

Beyond their antimalarial properties, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial (fluoroquinolones like ciprofloxacin), anticancer, anti-inflammatory, and antiviral effects.[2][3] This historical success has cemented the quinoline scaffold as a highly valuable starting point for the design and synthesis of novel therapeutic agents.[2]

Synthesis of 8-Aminomethyl-Quinolines: The Mannich Reaction

A primary and versatile method for the synthesis of aminomethylated quinolines, including those substituted at the 8-position, is the Mannich reaction . This three-component condensation reaction involves an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[5][6] In the context of 8-hydroxyquinolines, the active hydrogen is located at the 7-position, which is readily aminoalkylated.[6]

Generalized Experimental Protocol for the Mannich Reaction

The following is a generalized, step-by-step methodology for the synthesis of a 7-((dialkylamino)methyl)quinolin-8-ol, a close structural analog to the topic compound:

-

Preparation of the Amine-Formaldehyde Adduct:

-

In a round-bottom flask, dissolve the desired secondary amine (e.g., 1-methylpiperazine, 1.1 equivalents) in ethanol.[6]

-

To this solution, add formaldehyde (37% aqueous solution, 1.0 equivalent) and stir the mixture at room temperature for 1 hour.[6] This step forms the electrophilic iminium ion intermediate.

-

-

Reaction with the Quinoline Substrate:

-

In a separate flask, dissolve the 8-hydroxyquinoline (1.0 equivalent) in ethanol.[6]

-

Add the 8-hydroxyquinoline solution to the pre-stirred amine-formaldehyde mixture.[6]

-

Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, remove the ethanol under reduced pressure.[6]

-

Take up the resulting crude product in a suitable organic solvent, such as dichloromethane.[6]

-

Wash the organic layer sequentially with a 10% sodium hydroxide solution, brine, and water.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired aminomethylated 8-hydroxyquinoline.[6]

-

Proposed Synthesis of this compound

Based on the principles of the Mannich reaction and other synthetic methodologies for quinolines, a plausible synthetic route for "this compound" can be proposed. This would likely involve a multi-step process starting from a suitable quinoline precursor. A possible pathway could involve the amination of a halomethylquinoline.

Step 1: Synthesis of 8-Methylquinoline A common method for synthesizing substituted quinolines is the Skraup synthesis, which involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[7] For 8-methylquinoline, o-toluidine would be the starting aniline.[8]

Step 2: Halogenation of 8-Methylquinoline The methyl group at the 8-position can be halogenated, for instance, by radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, to yield 8-(bromomethyl)quinoline.

Step 3: Amination of 8-(Bromomethyl)quinoline The resulting 8-(bromomethyl)quinoline can then be reacted with methylamine in a suitable solvent to afford Methyl-quinolin-8-ylmethyl-amine via nucleophilic substitution.

Step 4: Formation of the Dihydrochloride Salt Finally, the free base can be dissolved in a suitable solvent like ethanol or ether and treated with hydrochloric acid to precipitate the dihydrochloride salt.

Diagram of Proposed Synthetic Pathway

A plausible multi-step synthesis for this compound.

Physicochemical Properties and Characterization

The physicochemical properties of this compound would be influenced by the quinoline core, the methyl and aminomethyl substituents, and its salt form. The dihydrochloride salt would be expected to be a crystalline solid with increased water solubility compared to its free base form.

Standard analytical techniques would be employed for the characterization and confirmation of the structure:

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the atoms. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry would determine the exact mass of the molecule, confirming its elemental composition. |

| Infrared (IR) Spectroscopy | IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C-N and N-H bonds of the amine and the aromatic C-H and C=C bonds of the quinoline ring. |

| Elemental Analysis | Would determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further confirming the empirical formula. |

Potential Biological Activity and Applications

The biological activity of quinoline derivatives is often dictated by the nature and position of their substituents. For 8-hydroxyquinoline derivatives, the ability to chelate metal ions is a key determinant of their biological effects.[9][10] While the topic compound is not an 8-hydroxyquinoline, the presence of a nitrogen-containing side chain at the 8-position suggests potential for interesting pharmacological properties.

Based on the broader class of aminomethylated quinolines and 8-hydroxyquinoline-derived Mannich bases, potential areas of biological activity for this compound could include:

-

Anticancer Activity: Many quinoline derivatives exhibit cytotoxicity against cancer cell lines.[7][11] Some 8-hydroxyquinoline-derived Mannich bases have shown selective activity against multidrug-resistant cancer cells.[6] The mechanism of action can be varied, including the induction of apoptosis and cell cycle arrest.[11]

-

Antimicrobial and Antifungal Activity: The quinoline scaffold is present in many antimicrobial agents.[7] 8-Hydroxyquinoline and its derivatives are known to possess antibacterial and antifungal properties, which are often linked to their metal-chelating abilities.[9][11]

-

Antineurodegenerative Properties: Metal ion dyshomeostasis is implicated in several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[9][10] 8-Hydroxyquinoline derivatives that can chelate excess metal ions in the brain have been investigated as potential therapeutics for these conditions.[9][10]

It is important to note that these are potential applications based on structurally related compounds. The actual biological activity of this compound would need to be determined through rigorous in vitro and in vivo testing.

Conclusion

"this compound" belongs to a class of compounds rooted in a rich history of medicinal chemistry. The quinoline core has given rise to some of the most important drugs in the fight against infectious diseases and continues to be a fertile ground for the discovery of new therapeutic agents. The synthesis of aminomethylated quinolines is well-established, with the Mannich reaction being a key methodology. While specific data on the title compound is limited, a plausible synthetic pathway can be proposed, and its potential for biological activity can be inferred from the extensive research on related quinoline derivatives. Further investigation into the synthesis and pharmacological evaluation of this and similar compounds could lead to the discovery of novel therapeutic leads with applications in oncology, infectious diseases, and neurodegenerative disorders.

References

-

A brief history of quinoline as antimalarial agents - ResearchGate. (2025, August 6). Retrieved from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Retrieved from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Retrieved from [Link]

-

A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. (2014, February 28). Retrieved from [Link]

-

A Brief History of Quinoline as Antimalarial Agents - Semantic Scholar. (2014). Retrieved from [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. Retrieved from [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013, November). Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Retrieved from [Link]

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. Retrieved from [Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - NIH. Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2020, February 11). Retrieved from [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. Retrieved from [Link]

-

8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (2025, August 6). Retrieved from [Link]

-

Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry - ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction [mdpi.com]

- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Quinoline Core Reimagined: A Technical Guide to the Structural Analogs and Derivatives of N-methyl-1-(quinolin-8-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the structural analogs and derivatives of N-methyl-1-(quinolin-8-yl)methanamine, a molecule belonging to the versatile quinoline class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation for numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] This guide will delve into the rationale behind the design of structural analogs, provide detailed synthetic methodologies, and explore the structure-activity relationships (SAR) that govern their biological effects.

The Core Moiety: Understanding N-methyl-1-(quinolin-8-yl)methanamine

The parent compound, N-methyl-1-(quinolin-8-yl)methanamine, features a quinoline ring substituted at the 8-position with a methylaminomethyl group. This seemingly simple structure holds significant potential for chemical modification to modulate its physicochemical properties and biological activity. The key features amenable to modification are:

-

The Quinoline Ring: The aromatic core can be substituted at various positions (e.g., 2, 4, 5, 6, 7) with a range of functional groups to influence electronics, lipophilicity, and steric profile.

-

The Methylene Bridge: The -CH2- linker between the quinoline ring and the amine can be altered in length or rigidity.

-

The Amine Group: The methylamino group (-NHCH3) can be varied by replacing the methyl group with other alkyl or aryl substituents, or by incorporating the nitrogen into a heterocyclic system.

The dihydrochloride salt form of the parent compound suggests that the amine group is basic and can be protonated, which can influence its solubility and interaction with biological targets.

Strategic Design of Structural Analogs and Derivatives

The design of analogs is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. Key strategies for modifying the N-methyl-1-(quinolin-8-yl)methanamine scaffold include:

-

Substitution on the Quinoline Ring: Introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the quinoline nitrogen and influence ligand-receptor interactions. Halogenation, particularly at the 5 and 7-positions, has been shown to enhance the antimicrobial and anticancer activities of some quinoline derivatives.[3]

-

Variation of the Amine Substituent: Altering the N-methyl group to larger alkyl chains, cyclic amines (e.g., piperidine, morpholine), or aromatic moieties can significantly impact lipophilicity and the ability to form hydrogen bonds. This, in turn, can affect cell permeability and target binding.

-

Bioisosteric Replacement: Replacing key functional groups with others that have similar steric and electronic properties can lead to improved metabolic stability or altered target interactions. For example, the quinoline nitrogen could be repositioned, or the entire quinoline core could be replaced with a related heterocycle.

The following diagram illustrates a generalized workflow for the design and evaluation of novel analogs.

Caption: Synthetic pathway via reductive amination of 8-formylquinoline.

Experimental Protocol: Synthesis of N-benzyl-1-(quinolin-8-yl)methanamine (A Representative Analog)

-

Reaction Setup: To a solution of 8-formylquinoline (1.0 mmol) in methanol (10 mL), add benzylamine (1.1 mmol) and a few drops of glacial acetic acid.

-

Imine Formation: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 mmol) portion-wise over 15 minutes.

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-1-(quinolin-8-yl)methanamine.

-

Characterization: Confirm the structure of the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis via Mannich-type Reactions

The Mannich reaction is a powerful tool for the C-aminoalkylation of acidic protons. In the context of quinoline chemistry, a modified Mannich reaction, often referred to as the Betti reaction, can be employed to introduce aminomethyl groups, particularly at the 7-position of 8-hydroxyquinolines. [4][5]While the parent compound is an 8-substituted quinoline, this methodology is highly relevant for synthesizing regioisomeric analogs or for further functionalization of an 8-hydroxyquinoline precursor.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chain. The following tables summarize key SAR findings for anticancer and antimicrobial activities based on available literature.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways. [6]

| Modification Site | Substituent | Effect on Anticancer Activity (IC50) | Reference |

|---|---|---|---|

| Quinoline Ring (Position 5 & 7) | Halogens (e.g., Cl, Br) | Generally increases activity. 5,7-Dichloro-8-hydroxy-2-methylquinoline showed high inhibitory potential. | [3] |

| Quinoline Ring (Position 8) | -OH, -OCH3 | Potent inhibitory effects against various cancer cell lines. | [7] |

| Amine Side Chain | Varies | The nature of the amine substituent significantly impacts activity. Specific examples show nanomolar IC50 values. | [6]|

Antimicrobial Activity

The quinoline scaffold is a cornerstone of many antimicrobial drugs. Modifications to the core structure can lead to potent agents against a range of bacteria and fungi.

| Modification Site | Substituent | Effect on Antimicrobial Activity (MIC) | Reference |

| Quinoline Ring (General) | Various | N-methylbenzofuro[3,2-b]quinoline derivatives showed activity against vancomycin-resistant E. faecium. | [2] |

| Quinoline Ring (Position 9) | 9-bromo substituted indolizinoquinoline-5,12-diones | Potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). | [2] |

| Hybrid Molecules | Hybrid with other pharmacophores | Quinoline-imidazole hybrids exhibit significant antimalarial efficacy. | [8] |

| 8-Hydroxyquinoline Derivatives | 5,7-dichloro-2-methyl | High inhibitory potential against M. tuberculosis and S. aureus. | [3] |

The following diagram illustrates a typical screening cascade for evaluating the biological activity of newly synthesized analogs.

Caption: A typical biological screening cascade for novel quinoline analogs.

Conclusion and Future Directions

The N-methyl-1-(quinolin-8-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of the quinoline ring system allows for the generation of diverse chemical libraries for biological screening. Structure-activity relationship studies have revealed key structural features that contribute to anticancer and antimicrobial activities. Future research in this area should focus on:

-

Rational Design: Utilizing computational modeling and docking studies to design analogs with improved target specificity.

-

Exploration of Novel Substituents: Investigating a wider range of functional groups on both the quinoline ring and the amine side chain to expand the chemical space.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy and safety profiles.

By leveraging the principles and methodologies outlined in this guide, researchers can continue to unlock the therapeutic potential of this important class of molecules.

References

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PubMed Central. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. (n.d.). ResearchGate. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

-

The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]

-

Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (n.d.). PubMed Central. [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Publishing. [Link]

-

IC 50 values (in μM) for compounds 8–11. (n.d.). ResearchGate. [Link]

-

Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019). CORE. [Link]

-

Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). MedCrave online. [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central. [Link]

-

Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. (n.d.). JOCPR. [Link]

-